

2-Amino-9,9-dimethylfluorene molecular structure and electronics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-9,9-dimethylfluorene

Cat. No.: B033680

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Electronics of **2-Amino-9,9-dimethylfluorene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-9,9-dimethylfluorene is a versatile organic compound that has emerged as a critical building block in materials science and medicinal chemistry. Structurally, it is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its rigid, planar structure and high thermal stability.[1][2] The addition of two methyl groups at the 9-position enhances solubility and prevents aggregation, while the amino group at the 2-position provides a reactive site for further functionalization.[3] These features impart unique electronic and photophysical characteristics, making it an indispensable precursor for advanced materials.[4]

This guide provides a comprehensive overview of the molecular structure, electronic properties, synthesis, and applications of **2-Amino-9,9-dimethylfluorene**, with a focus on its role in the development of organic electronics and as a pharmaceutical intermediate.

Molecular Structure and Physicochemical Properties

The core of **2-Amino-9,9-dimethylfluorene** is the tricyclic fluorene system. The sp^3 -hybridized carbon at the C9 position, substituted with two methyl groups, creates a bulky moiety that

disrupts intermolecular π - π stacking, which is crucial for creating solution-processable and morphologically stable thin films in electronic devices. The amino group acts as an electron-donating group and a key site for synthetic modification.[3]

Table 1: General and Physicochemical Properties of **2-Amino-9,9-dimethylfluorene**

Property	Value	Reference(s)
CAS Number	108714-73-4	[3][5]
Molecular Formula	C ₁₅ H ₁₅ N	[3][6]
Molecular Weight	209.29 g/mol	[3][6]
Appearance	White to light yellow/green crystalline powder	
Melting Point	166 - 170 °C	[3][6]
Density	~1.11 g/cm ³	[3][6]
Purity	Typically >98-99% (HPLC)	[3][5]

| Synonyms | 9,9-Dimethyl-9H-fluoren-2-amine |[3] |

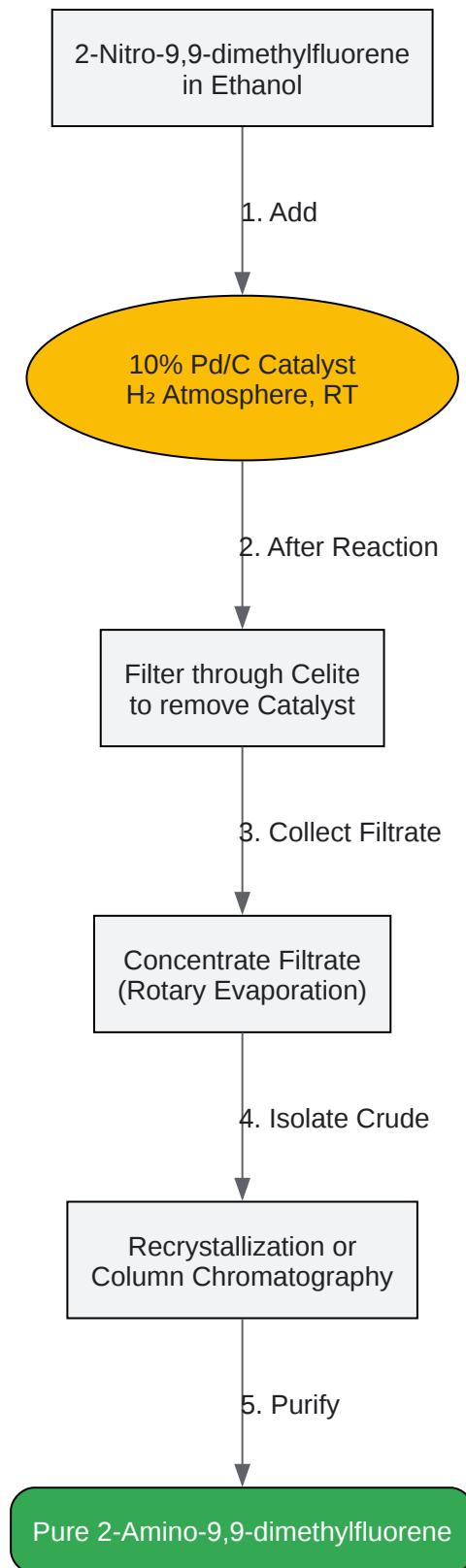
Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of **2-Amino-9,9-dimethylfluorene** involves the chemical reduction of its nitro precursor, 2-nitro-9,9-dimethylfluorene.

Experimental Protocol: Reduction of 2-Nitro-9,9-dimethylfluorene

This protocol describes a typical catalytic hydrogenation process.

Materials and Reagents:


- 2-nitro-9,9-dimethylfluorene
- 10% Palladium on activated carbon (Pd/C) catalyst

- Ethanol (anhydrous)
- Hydrogen gas (H₂)
- Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)
- Rotary evaporator
- Standard glassware for reactions under inert atmosphere

Procedure:

- **Reaction Setup:** In a suitable reaction vessel (e.g., a Parr hydrogenation bottle or a three-neck flask), suspend 2-nitro-9,9-dimethylfluorene in anhydrous ethanol.
- **Catalyst Addition:** Carefully add 10% Pd/C catalyst to the suspension. The catalyst loading is typically 1-5 mol% relative to the starting material.
- **Hydrogenation:** Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with H₂ (typically 1-4 atm) or maintain a continuous H₂ atmosphere using a balloon.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This process may take several hours to overnight.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
- **Purification:** Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by

recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or column chromatography to yield pure **2-Amino-9,9-dimethylfluorene**.

[Click to download full resolution via product page](#)

Synthesis workflow for **2-Amino-9,9-dimethylfluorene**.

Spectroscopic and Electronic Properties

The electronic behavior of **2-Amino-9,9-dimethylfluorene** is governed by its extended π -conjugated system and the interplay between the electron-donating amino group and the fluorene core. This structure leads to notable fluorescent properties and makes it an excellent building block for materials with tailored energy levels.[\[6\]](#)[\[7\]](#)

Spectroscopic Characterization

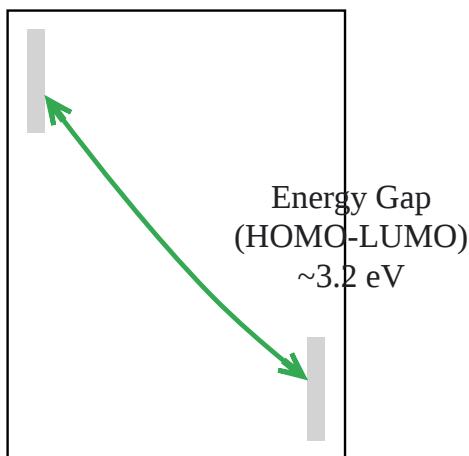
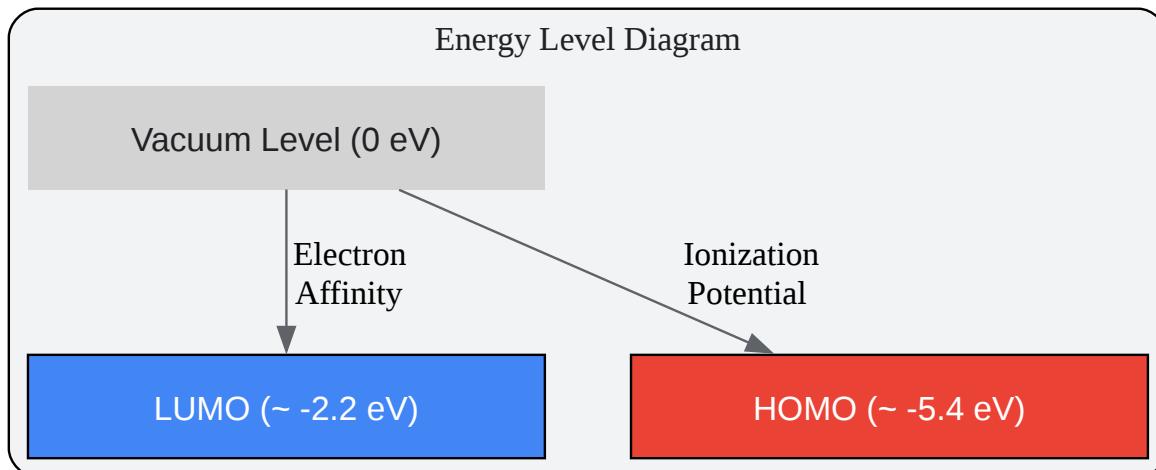
While specific, publicly archived spectra for this exact compound are sparse, its structure allows for the prediction of key spectroscopic features.

Table 2: Predicted Spectroscopic Features

Technique	Feature	Expected Characteristics
¹ H NMR	Aromatic Protons	Multiple signals in the aromatic region (~6.5-7.8 ppm) due to the protons on the fluorene rings.
	Amino Protons	A broad singlet corresponding to the -NH ₂ group, which may be exchangeable with D ₂ O.
¹³ C NMR	Methyl Protons	A sharp singlet at ~1.4-1.5 ppm, integrating to 6 protons, from the two equivalent methyl groups at the C9 position.
	Aromatic Carbons	Multiple signals in the ~110-155 ppm range.
FTIR	C9 Carbon	A signal for the quaternary sp ³ carbon around 47 ppm.
	Methyl Carbons	A signal for the methyl carbons around 27 ppm.
FTIR	N-H Stretch	Symmetric and asymmetric stretching bands for the primary amine in the 3300-3500 cm ⁻¹ region.[8]
	C-H Stretch (Aromatic)	Sharp peaks slightly above 3000 cm ⁻¹ .
UV-Vis	C-H Stretch (Aliphatic)	Peaks just below 3000 cm ⁻¹ from the methyl groups.
	C=C Stretch (Aromatic)	Multiple bands in the 1450-1600 cm ⁻¹ region.
UV-Vis	π-π* Transitions	Strong absorption bands in the UV region (typically 250-350

Technique	Feature	Expected Characteristics
		nm) characteristic of the fluorene π -system. [9]

| Fluorescence | Emission | Exhibits fluorescence, with emission maxima often in the blue region of the spectrum, depending on the solvent and substitution.[\[7\]](#)[\[10\]](#) |



Electronic Properties and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for predicting the charge injection/transport capabilities and electronic transitions in organic electronic materials. The amino group tends to raise the HOMO energy level, facilitating hole injection, while the fluorene core dictates the LUMO level and electron affinity.[\[11\]](#) These values are commonly determined experimentally via cyclic voltammetry and UV-Vis spectroscopy or calculated using Density Functional Theory (DFT).[\[12\]](#)[\[13\]](#)

Table 3: Representative Electronic Properties of Fluorene Derivatives

Property	Typical Value (eV)	Method
HOMO Energy Level	-5.1 to -5.8 eV	Cyclic Voltammetry / DFT
LUMO Energy Level	-1.9 to -2.5 eV	Cyclic Voltammetry / DFT
Electrochemical Band Gap	~3.0 to 3.5 eV	Calculated from HOMO/LUMO
Optical Band Gap	~3.1 to 3.7 eV	UV-Vis Absorption Edge

(Note: These are typical ranges for functionalized fluorene derivatives.[\[11\]](#)[\[12\]](#)[\[14\]](#) Exact values for **2-Amino-9,9-dimethylfluorene** require specific experimental measurement or high-level computation.)

[Click to download full resolution via product page](#)

Representative HOMO-LUMO energy levels for a fluorene derivative.

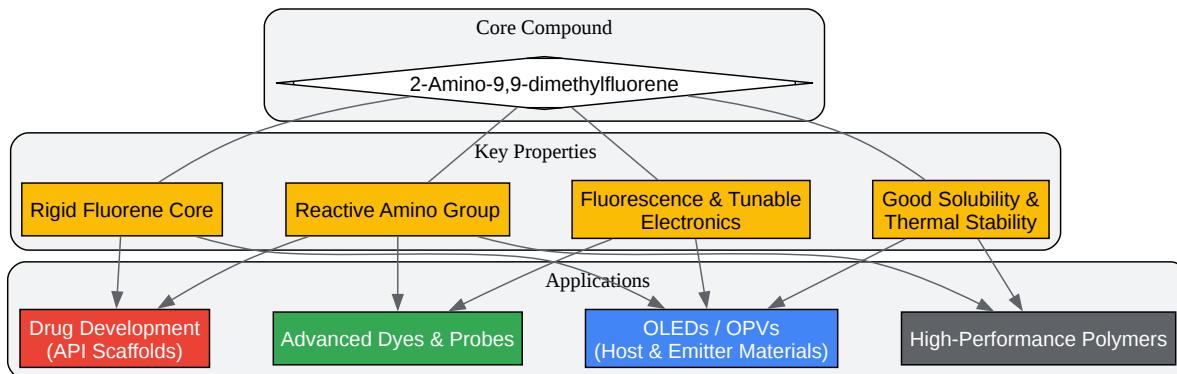
Representative Protocol: Cyclic Voltammetry (CV)

CV is used to probe the redox behavior and estimate the HOMO/LUMO energy levels.[\[15\]](#)

Apparatus and Reagents:

- Potentiostat with a three-electrode cell.
- Working Electrode (e.g., Glassy Carbon or Platinum).[\[15\]](#)

- Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[15]
- Counter Electrode (e.g., Platinum wire).[15]
- Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile).
- Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆).
- Ferrocene (for internal calibration).
- Sample: **2-Amino-9,9-dimethylfluorene** (~1-5 mM solution).


Procedure:

- Prepare a solution of the sample and the supporting electrolyte in the chosen solvent.
- Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen.
- Record the cyclic voltammogram by scanning the potential to measure the oxidation onset potential (E_{ox}).
- After the measurement, add a small amount of ferrocene to the solution and record another voltammogram to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential.
- Data Analysis: The HOMO level can be estimated using the empirical formula:
 - $$\text{HOMO (eV)} = -[E_{ox} \text{ (vs Fc/Fc⁺)} + E_{Fc}]$$
 - Where E_{ox} (vs Fc/Fc⁺) is the onset oxidation potential relative to the Fc/Fc⁺ couple, and E_{Fc} is the absolute energy level of ferrocene (typically assumed to be ~4.8-5.1 eV below vacuum).[12]
- The LUMO level can then be estimated by adding the optical band gap (E_{g_opt} , from UV-Vis) to the HOMO energy:
 - $$\text{LUMO (eV)} = \text{HOMO} + E_{g_opt}$$

Applications in Research and Development

The unique structural and electronic properties of **2-Amino-9,9-dimethylfluorene** make it a valuable intermediate for several high-technology and pharmaceutical applications.

- **Organic Electronics (OLEDs & OPVs):** As a fluorene derivative, it serves as a foundational scaffold for hole-transporting materials, host materials, and blue-light emitters in Organic Light-Emitting Diodes (OLEDs).[1][7][10] The rigid backbone provides thermal stability, while the amino group allows for the attachment of other functional moieties to tune the electronic properties and device performance.[3][4]
- **Pharmaceutical Intermediate:** In drug development, it is used as a key intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs).[4] Its rigid structure can serve as a scaffold to orient functional groups in a specific conformation to interact with biological targets.[3][4]
- **Fluorescent Dyes and Probes:** The inherent fluorescence of the fluorene core makes it a precursor for highly stable and vibrant dyes used in textiles, inks, and biological imaging applications.[3][4]
- **Polymer Chemistry:** It can be incorporated into polymer backbones to enhance thermal stability, mechanical properties, and introduce optoelectronic functionality into advanced polymers.[3]

[Click to download full resolution via product page](#)

Logical relationships between properties and applications.

Safety and Handling

2-Amino-9,9-dimethylfluorene should be handled with standard laboratory safety precautions. It is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Store in a cool, dry place away from oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-9,9-dimethylfluorene, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 6. Top Purity 2-Amino-9,9-dimethylfluorene 108714-73-4 Powder [hcchems.com]
- 7. mdpi.com [mdpi.com]
- 8. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Amino-9,9-dimethylfluorene molecular structure and electronics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033680#2-amino-9-9-dimethylfluorene-molecular-structure-and-electronics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com